molecular formula C6H5BCl2 B1345638 Dichlorophenylborane CAS No. 873-51-8

Dichlorophenylborane

Cat. No.: B1345638
CAS No.: 873-51-8
M. Wt: 158.82 g/mol
InChI Key: NCQDQONETMHUMY-UHFFFAOYSA-N
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Description

Dichlorophenylborane, also known as phenylboron dichloride, is an organoboron compound with the chemical formula C6H5BCl2. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in both academic and industrial settings.

Biochemical Analysis

Biochemical Properties

Dichlorophenylborane plays a significant role in various biochemical reactions. It is commonly used as a catalyst in the synthesis of complex organic molecules. For instance, this compound is involved in the enantioselective synthesis of polyketide segments using vinylogous Mukaiyama aldol reactions . It also participates in enantioselective Diels-Alder cycloadditions after reacting with allo-threonine derivatives . The compound interacts with enzymes and proteins, facilitating stereoselective alkylative ring opening of cyclic anhydrides and cross-metathesis reactions of amino derivatives with olefins . These interactions highlight the versatility of this compound in biochemical processes.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to act as a catalyst in the synthesis of antiproliferative macrolides and cell migration inhibitors, such as lactimidomycin . This indicates that this compound can impact cell signaling pathways and gene expression, leading to changes in cellular metabolism and function. The compound’s ability to modulate these pathways underscores its potential in therapeutic applications and biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, this compound’s role in enantioselective synthesis involves binding to specific substrates and facilitating their transformation into desired products

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to consider when conducting experimentsStudies have shown that this compound can maintain its catalytic activity over extended periods, making it a valuable tool in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical reactions. At higher doses, this compound can have toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks. Studies on animal models have provided insights into the threshold effects and toxicity of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in enantioselective synthesis and other biochemical reactions highlights its importance in metabolic processes. Understanding the metabolic pathways involving this compound can provide valuable information for optimizing its use in biochemical research and therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding how this compound exerts its effects on cellular function. Studies have shown that this compound can be efficiently transported to target sites, enhancing its efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorophenylborane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with boron trichloride. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:

C6H5MgBr+BCl3C6H5BCl2+MgBrClC_6H_5MgBr + BCl_3 \rightarrow C_6H_5BCl_2 + MgBrCl C6​H5​MgBr+BCl3​→C6​H5​BCl2​+MgBrCl

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting phenylboronic acid with thionyl chloride. This method is advantageous due to its scalability and relatively mild reaction conditions. The reaction proceeds as follows:

C6H5B(OH)2+SOCl2C6H5BCl2+SO2+H2OC_6H_5B(OH)_2 + SOCl_2 \rightarrow C_6H_5BCl_2 + SO_2 + H_2O C6​H5​B(OH)2​+SOCl2​→C6​H5​BCl2​+SO2​+H2​O

Chemical Reactions Analysis

Types of Reactions: Dichlorophenylborane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted boranes.

    Reduction Reactions: It can be reduced to phenylborane.

    Oxidation Reactions: It can be oxidized to phenylboronic acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.

    Oxidizing Agents: Such as hydrogen peroxide, are used in oxidation reactions.

Major Products:

    Substitution Reactions: Substituted boranes.

    Reduction Reactions: Phenylborane.

    Oxidation Reactions: Phenylboronic acid.

Comparison with Similar Compounds

    Phenylboronic Acid (C6H5B(OH)2): Unlike dichlorophenylborane, phenylboronic acid is commonly used in Suzuki coupling reactions.

    Boron Trichloride (BCl3): Boron trichloride is a simpler boron compound that is often used as a starting material for synthesizing other boron-containing compounds.

    Phenylborane (C6H5BH2): Phenylborane is a reduced form of this compound and is used in hydroboration reactions.

Uniqueness: this compound is unique due to its dual chlorine substituents, which enhance its reactivity and make it a versatile reagent in organic synthesis. Its ability to act as a catalyst in various enantioselective and stereoselective reactions sets it apart from other boron-containing compounds.

Properties

IUPAC Name

dichloro(phenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2/c8-7(9)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQDQONETMHUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236271
Record name Borane, dichlorophenyl-
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Molecular Weight

158.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-51-8
Record name Dichlorophenylborane
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Record name Dichlorophenylborane
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Record name Borane, dichlorophenyl-
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Record name Dichlorophenylborane
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Record name Dichlorophenylborane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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